molecular formula C12H18O2 B14449979 5-Ethylidenebicyclo(2.2.1)hept-2-yl propionate CAS No. 73347-77-0

5-Ethylidenebicyclo(2.2.1)hept-2-yl propionate

Cat. No.: B14449979
CAS No.: 73347-77-0
M. Wt: 194.27 g/mol
InChI Key: QSWOAKOMZJLMTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethylidenebicyclo(2.2.1)hept-2-yl propionate: is an organic compound with the molecular formula C12H18O2 . It is a bicyclic compound that features a propionate ester functional group. This compound is known for its unique structure, which includes a bicyclo[2.2.1]heptane ring system with an ethylidene substituent at the 5-position and a propionate ester at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylidenebicyclo(2.2.1)hept-2-yl propionate typically involves the isomerization of 5-vinylbicyclo(2.2.1)hept-2-ene. This process can be catalyzed by various catalysts, including titanium-based systems . The reaction conditions often involve heating the reactants in the presence of the catalyst to facilitate the isomerization.

Industrial Production Methods: Industrial production of this compound can be achieved through the isomerization of 5-vinylbicyclo(2.2.1)hept-2-ene using solid catalysts. These catalysts are often prepared by supporting an alkali metal on a carrier in liquid ammonia and then evacuating the supported product under heating . This method allows for high selectivity and yield under mild conditions.

Chemical Reactions Analysis

Types of Reactions: 5-Ethylidenebicyclo(2.2.1)hept-2-yl propionate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ethylidene group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-Ethylidenebicyclo(2.2.1)hept-2-yl propionate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the production of polymers and other materials. Its bicyclic structure imparts rigidity and stability to the resulting products.

Mechanism of Action

The mechanism of action of 5-Ethylidenebicyclo(2.2.1)hept-2-yl propionate is not well-documented in the literature. its reactivity can be attributed to the presence of the ethylidene and ester functional groups, which can participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of a bicyclic ring system with an ethylidene substituent and a propionate ester group. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and industrial applications.

Properties

CAS No.

73347-77-0

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

(5-ethylidene-2-bicyclo[2.2.1]heptanyl) propanoate

InChI

InChI=1S/C12H18O2/c1-3-8-5-10-6-9(8)7-11(10)14-12(13)4-2/h3,9-11H,4-7H2,1-2H3

InChI Key

QSWOAKOMZJLMTM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1CC2CC1CC2=CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.